REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Cl[C:15]1[N:20]=[CH:19][C:18]([CH2:21][CH2:22][CH3:23])=[CH:17][N:16]=1>CN(C=O)C.O>[CH2:21]([C:18]1[CH:17]=[N:16][C:15]([N:1]2[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]2)=[N:20][CH:19]=1)[CH2:22][CH3:23] |f:1.2.3|
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)O
|
Name
|
|
Quantity
|
6.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)CCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography (SiO2, 0 to 100% EtOAc in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C=NC(=NC1)N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |